2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
Description
2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is a pyridine derivative featuring a hydroxypiperidine substituent at the 2-position and an aldehyde group at the 3-position of the pyridine ring. The compound likely serves as an intermediate in organic synthesis or medicinal chemistry due to its reactive aldehyde group and heterocyclic framework .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-8-9-3-1-5-12-11(9)13-6-2-4-10(15)7-13/h1,3,5,8,10,15H,2,4,6-7H2 |
InChI Key |
UAAUGCXIPLEABW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3-Hydroxypiperidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Positional Isomerism: 2- vs. 6-Substituted Derivatives
The position of the hydroxypiperidine substituent significantly influences physicochemical and electronic properties:
*Theoretical molecular weight based on isomer structure.
- Solubility : Pyridine-3-carbaldehyde derivatives (e.g., thiosemicarbazones) are typically soluble in polar solvents like DMSO and DMF .
2.2. Heterocyclic Substituent Variations
Replacement of the hydroxypiperidine group with other heterocycles alters steric and electronic profiles:
- Functional Groups : Chlorine and pivalamide groups enhance molecular weight and stability but reduce aldehyde reactivity .
2.3. Functional Group Modifications
Variations in the aldehyde group or adjacent substituents affect reactivity and applications:
- Aldehyde vs. Amide : The aldehyde group in 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is more reactive than pivalamide derivatives, making it suitable for Schiff base formation or condensation reactions .
Biological Activity
The compound 2-(3-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(3-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde can be represented as follows:
This compound features a pyridine ring substituted with a hydroxypiperidine group and an aldehyde functional group, which are crucial for its biological interactions.
Research indicates that compounds similar to 2-(3-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde exhibit various biological activities, including:
- Urease Inhibition : Compounds with similar structural motifs have shown significant urease inhibition, which is vital in treating infections caused by Helicobacter pylori. For instance, derivatives of pyridylpiperazine have demonstrated IC50 values significantly lower than standard inhibitors, indicating potent urease inhibition potential .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The disc-diffusion method revealed promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Cancer Therapeutics : Some derivatives have been noted for their cytotoxic effects against cancer cells. For example, certain piperidine derivatives have shown enhanced cytotoxicity and apoptosis induction in tumor cell lines .
Pharmacokinetics
The pharmacokinetic profile of 2-(3-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is essential for understanding its efficacy and safety. Key parameters include:
- Bioavailability : Studies on related compounds indicate variable oral bioavailability, which is crucial for therapeutic applications. For instance, some compounds exhibited an oral bioavailability of approximately 10.4% in animal models .
- Half-life : The elimination half-life of similar compounds can influence dosing regimens. One study reported half-lives ranging from 23 minutes to several hours, depending on the administration route .
Urease Inhibition Study
A study focused on the synthesis and biological evaluation of pyridylpiperazine derivatives revealed that certain compounds exhibited IC50 values as low as 2.0 µM for urease inhibition. This study highlighted the potential of these compounds in treating H. pylori infections by obstructing urease activity, critical for bacterial survival in acidic environments .
Antibacterial Efficacy
In another investigation, various derivatives were screened for antibacterial activity using the disc-diffusion method. The results indicated that several compounds showed significant inhibition zones against both types of bacteria tested, suggesting their potential as effective antibacterial agents .
Data Tables
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Urease Inhibition | 2.0 | Most potent inhibitor observed |
| Compound B | Antibacterial Activity | Varies | Effective against Gram-positive bacteria |
| Compound C | Cytotoxicity | Varies | Induces apoptosis in cancer cells |
Q & A
Q. Q1. What synthetic methodologies are recommended for synthesizing 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde?
Answer:
- Stepwise Functionalization : Begin with pyridine-3-carbaldehyde as the core structure. Introduce the 3-hydroxypiperidin-1-yl moiety via nucleophilic substitution or reductive amination. For example, analogous protocols for pyridine derivatives (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) involve dichloromethane as a solvent, sodium hydroxide for deprotonation, and sequential purification via column chromatography .
- Aldehyde Protection : Protect the aldehyde group during piperidine coupling using acetal or tert-butyloxycarbonyl (Boc) strategies to prevent side reactions. Deprotection under mild acidic conditions (e.g., HCl in dioxane) ensures structural integrity .
Q. Q2. How should researchers validate the structural identity and purity of this compound?
Answer:
- Spectroscopic Characterization : Use H/C NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and hydroxypiperidine’s hydroxyl group (~1.5–2.5 ppm). Compare with reference spectra of structurally similar pyridine-carbaldehyde derivatives (e.g., methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate) .
- Chromatographic Purity : Employ HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity, as demonstrated for pyridine derivatives like N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide .
Advanced Research Questions
Q. Q3. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
Answer:
- Solvent Screening : Test solubility in DMSO (polar aprotic), methanol (polar protic), and dichloromethane (nonpolar). For pyridine derivatives, DMSO is often optimal for stock solutions due to the aldehyde’s polarity, while dichloromethane aids in crystallization .
- pH-Dependent Studies : Adjust pH (e.g., using phosphate buffers) to assess ionization of the hydroxypiperidine group (pKa ~8–10), which impacts solubility. Compare with analogs like tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate .
Q. Q4. What strategies mitigate degradation of the aldehyde group during long-term storage?
Answer:
- Stabilization Techniques : Store under inert gas (argon) at –20°C to prevent oxidation. Add antioxidants (e.g., BHT at 0.1% w/v) to liquid formulations. For solid-state stability, use desiccants (silica gel) to limit hydrolysis, as recommended for carbaldehyde-containing compounds .
- Periodic QC Checks : Monitor aldehyde integrity via FT-IR (C=O stretch ~1700 cm) and LC-MS every 3–6 months, referencing degradation profiles of related compounds like 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine .
Q. Q5. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model the aldehyde’s electrophilic site and hydroxypiperidine’s hydrogen-bonding potential. Validate with crystallographic data from analogs (e.g., furo[3,2-b]pyran-3-carbaldehydes) .
- MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous environments (GROMACS) to refine binding affinity predictions .
Q. Q6. What safety protocols are critical for handling this compound in vitro?
Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps, as advised for pyridine derivatives like 2-(6-(azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde .
- Emergency Response : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation. Follow protocols aligned with H290 (combustible dust hazard) and H301 (toxicity if swallowed) classifications .
Methodological Considerations
Q. Q7. How to optimize reaction yields when scaling up synthesis?
Answer:
Q. Q8. What are the limitations of current spectroscopic techniques in detecting stereoisomers?
Answer:
- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol). Compare with diastereomeric standards (e.g., (2S)-N-[(1S)-1-(hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide) .
- NOESY NMR : Identify spatial proximity between hydroxypiperidine and pyridine protons to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
